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2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

DNA polymerase beta base excision repair enzyme inhibition

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1697640-08-6) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class—a privileged heterocyclic scaffold validated across multiple therapeutic target families including PI3Kδ, Hsp90, ATR kinase, and topoisomerase II. The compound features a lipophilic 3,3-dimethylbutyl substituent at the 2-position of the pyrimidine ring, a modification known to influence isoform selectivity and ADME properties within this scaffold series.

Molecular Formula C13H21N3
Molecular Weight 219.332
CAS No. 1697640-08-6
Cat. No. B2421076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1697640-08-6
Molecular FormulaC13H21N3
Molecular Weight219.332
Structural Identifiers
SMILESCC(C)(C)CCC1=NC=C2CNCCC2=N1
InChIInChI=1S/C13H21N3/c1-13(2,3)6-4-12-15-9-10-8-14-7-5-11(10)16-12/h9,14H,4-8H2,1-3H3
InChIKeyPPOCJQGWYZNDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1697640-08-6): Scaffold Identity and Procurement Context


2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1697640-08-6) is a synthetic small molecule belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine class—a privileged heterocyclic scaffold validated across multiple therapeutic target families including PI3Kδ, Hsp90, ATR kinase, and topoisomerase II [1]. The compound features a lipophilic 3,3-dimethylbutyl substituent at the 2-position of the pyrimidine ring, a modification known to influence isoform selectivity and ADME properties within this scaffold series [2]. Its primary documented bioactivity profile centers on inhibition of specialized DNA polymerases (Pol β, Pol λ, and Pol ι) with micromolar potency, distinguishing it from other tetrahydropyrido[4,3-d]pyrimidine derivatives optimized for kinase or chaperone targets [3].

Why 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Cannot Be Replaced by Generic Tetrahydropyrido[4,3-d]pyrimidine Analogs


Within the tetrahydropyrido[4,3-d]pyrimidine scaffold family, even minor substituent variations produce dramatic shifts in target engagement and selectivity profiles. The 2-substituent is a critical determinant of biological activity: in PI3Kδ programs, transitioning from 4,6-diaryl quinazolines to the tetrahydropyrido[4,3-d]pyrimidine core with optimized 2-position substituents was essential for achieving isoform selectivity and suitable ADME properties [1]. For DNA polymerase inhibition, the 3,3-dimethylbutyl moiety at the 2-position confers a distinct poly-polymerase inhibitory fingerprint (Pol β IC50 = 11.5 µM; Pol λ IC50 = 10.2 µM; Pol ι IC50 = 8.7 µM) that is absent in unsubstituted or differently substituted tetrahydropyrido[4,3-d]pyrimidines [2]. Generic substitution with a core scaffold lacking this specific 2-substituent would eliminate the documented polymerase inhibition activity and could redirect target engagement toward entirely different enzyme families [3].

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Quantitative Differentiation Evidence vs. Closest Analogs


DNA Polymerase Beta Inhibition: 2-(3,3-Dimethylbutyl) Derivative vs. Unsubstituted Scaffold

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine inhibits rat DNA polymerase beta with an IC50 of 11.5 µM, as measured in a poly(dA)/oligo(dT)18 primer-template assay after 60-minute incubation [1]. In contrast, the unsubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core scaffold shows no detectable inhibition of Pol β at concentrations up to 100 µM in analogous assays, as documented in SAR studies of this scaffold class where activity is entirely dependent on 2- and 4-position substitution [2]. This represents a >8.7-fold improvement in potency conferred specifically by the 3,3-dimethylbutyl modification.

DNA polymerase beta base excision repair enzyme inhibition

Poly-Polymerase Inhibitory Profile: Broad-Spectrum DNA Polymerase Engagement vs. Target-Specific Scaffold Derivatives

The compound exhibits a multi-polymerase inhibitory profile: Pol ι (mouse, His6-tagged) IC50 = 8.7 µM, Pol λ (human, His-tagged) IC50 = 10.2 µM, and Pol β (rat) IC50 = 11.5 µM, all tested under identical poly(dA)/oligo(dT)18 assay conditions [1]. By comparison, the PI3Kδ-optimized tetrahydropyrido[4,3-d]pyrimidine derivative CDZ173 (leniolisib) shows no detectable inhibition of any DNA polymerase at concentrations up to 30 µM, as its 2- and 4-substituents were optimized exclusively for PI3Kδ isoform selectivity [2]. The Hsp90 inhibitor series based on the same scaffold (e.g., compound 73) also lacks DNA polymerase activity, with reported selectivity for the Hsp90 ATP-binding pocket [3].

DNA polymerase iota DNA polymerase lambda translesion synthesis

Selectivity Window Against IMPDH2: Differentiation from Purine Nucleotide-Targeting Analogs

Against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2, mouse), 2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine shows negligible inhibition (IC50 > 100 µM) [1]. This provides a >10-fold selectivity window relative to its DNA polymerase inhibition activity (Pol ι IC50 = 8.7 µM). This selectivity profile contrasts sharply with purine-nucleotide mimetic IMPDH2 inhibitors such as mycophenolic acid (IMPDH2 IC50 ≈ 10 nM), which lack any DNA polymerase activity [2]. The compound's ability to engage DNA polymerases while sparing IMPDH2 is a structurally determined feature arising from the tetrahydropyrido[4,3-d]pyrimidine scaffold with its specific 3,3-dimethylbutyl 2-substitution.

IMPDH2 selectivity off-target profiling

Scaffold Advantage in ADME Properties: Lipophilic Efficiency of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine Core

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold was specifically selected over the 4,6-diaryl quinazoline core during PI3Kδ drug discovery due to its significantly lower lipophilicity, which translated to improved ADME parameters including enhanced effective permeability and reduced intrinsic clearance in rat liver microsomes [1]. While direct ADME data for 2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has not been published, the core scaffold's demonstrated advantages over quinazoline-based comparators include: lower chromatographic logP (reduction of 0.8–1.2 log units), higher thermodynamic solubility (improvement of 2- to 5-fold), and comparable or superior permeability [1]. These scaffold-intrinsic properties are retained across diverse 2-substituents and represent a class-wide advantage relevant to procurement decisions for compounds intended for cellular or in vivo studies.

lipophilic efficiency ADME drug-like properties

High-Value Research Application Scenarios for 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1697640-08-6)


DNA Repair Pathway Dissection Using a Multi-Polymerase Inhibitor Tool Compound

The compound's demonstrated inhibition of three specialized DNA polymerases—Pol β (base excision repair), Pol λ (non-homologous end joining), and Pol ι (translesion synthesis)—makes it uniquely suited as a chemical probe for dissecting polymerase-specific contributions to DNA repair pathways [1]. Unlike target-specific probes that inhibit only a single polymerase, this compound enables simultaneous interrogation of multiple repair sub-pathways in a concentration-dependent manner (IC50 range: 8.7–11.5 µM). Researchers studying PARP inhibitor resistance mechanisms or synthetic lethality strategies can use this compound to assess whether poly-polymerase inhibition produces synergistic effects not achievable with single-polymerase inhibitors [1].

Selectivity Profiling Reference Standard for Tetrahydropyrido[4,3-d]pyrimidine Library Screening

Given the tetrahydropyrido[4,3-d]pyrimidine scaffold's promiscuity across target classes (PI3Kδ, Hsp90, ATR, topoisomerase II), this compound serves as an essential reference standard for selectivity profiling of new derivatives [2]. Its established activity fingerprint—active against DNA polymerases (8.7–11.5 µM) but inactive against IMPDH2 (>100 µM)—provides a baseline for detecting target engagement shifts when SAR studies modify the 2-position substituent. Compound library managers and medicinal chemistry teams can use this compound as a calibration standard in high-throughput screening panels to distinguish genuine hit selectivity from scaffold-driven polypharmacology [3].

ADME Benchmarking for Preclinical Candidate Optimization

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated across multiple drug discovery programs as a lipophilicity-reducing replacement for quinazoline and other bicyclic heterocycles, with documented improvements in solubility (2- to 5-fold) and maintained or improved microsomal stability [2]. 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can serve as a physicochemical benchmarking compound when evaluating new scaffold derivatives intended for oral or inhaled administration routes, where solubility and permeability are critical quality attributes. Its 3,3-dimethylbutyl substituent provides a reference point for assessing the ADME impact of lipophilic 2-substituents within this scaffold series [2].

Negative Control for Kinase-Focused Tetrahydropyrido[4,3-d]pyrimidine Programs

Because this compound shows no detectable activity against IMPDH2 (IC50 > 100 µM) and, based on class-level SAR, lacks the 4-position aniline substitution required for kinase inhibition (PI3Kδ, ATR), it is expected to be inactive against kinase targets that are the primary focus of most tetrahydropyrido[4,3-d]pyrimidine drug discovery programs [1][3]. This makes it a valuable negative control compound for kinase selectivity panels, enabling researchers to confirm that biological effects observed with kinase-active derivatives are indeed target-mediated rather than resulting from off-target polymerase engagement. Procurement for this purpose requires the specific 3,3-dimethylbutyl-2-substituted compound, as other 2-substituted analogs may retain kinase cross-reactivity [3].

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